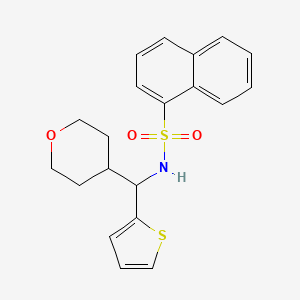
萘-1-磺酰胺-N-((四氢-2H-吡喃-4-基)(噻吩-2-基)甲基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of tetrahydropyran, thiophene, and naphthalene sulfonamide moieties
科学研究应用
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal cell response to opioids. This results in a decrease in the perception of pain, a common effect of KOR antagonists .
Biochemical Pathways
The compound’s action on the KOR influences the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effect of opioids on the release of neurotransmitters, leading to an increase in neurotransmitter release. This can result in various downstream effects, including analgesia and mood elevation .
Pharmacokinetics
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .
Result of Action
Oral administration of this compound shows potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it can effectively reduce pain and other effects mediated by the KOR .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel . The thiophene moiety can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the tetrahydropyran-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group attached to the naphthalene ring but may differ in the other substituents.
Thiophene derivatives: Compounds containing the thiophene ring, which can exhibit similar electronic properties.
Tetrahydropyran derivatives: Molecules with the tetrahydropyran ring, often used as protecting groups in organic synthesis.
Uniqueness
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydropyran ring enhances its stability, while the thiophene and naphthalene rings contribute to its electronic characteristics. This unique combination makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJBFYRPCSMGSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
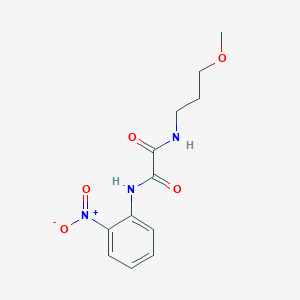
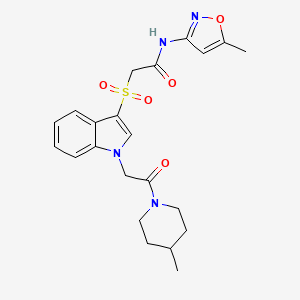
![[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B2400477.png)
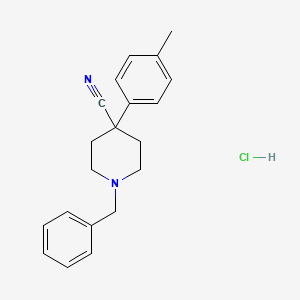

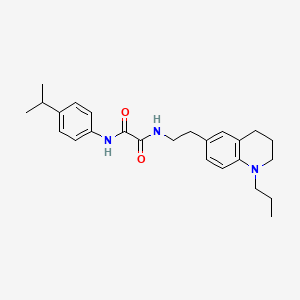
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
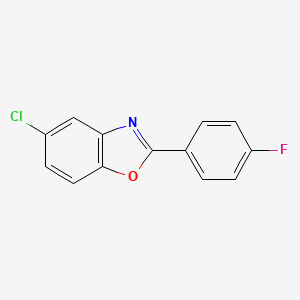
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2400490.png)
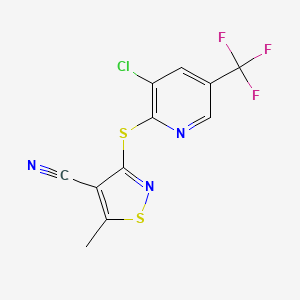
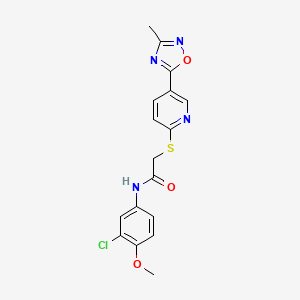
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
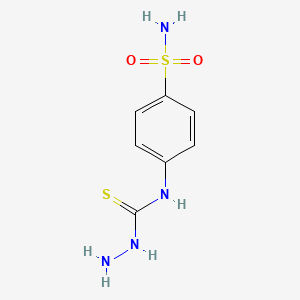
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
